molecular formula C18H24N2O2 B4875052 1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4875052
M. Wt: 300.4 g/mol
InChI Key: YNVWVLNQGOGMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound with a unique structure that combines a pyrrolidinone core with a methylphenyl and a methylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 1-(3-methylphenyl)pyrrolidin-2-one with 2-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylphenyl)pyrrolidin-2-one: Lacks the piperidinyl group, making it less complex and potentially less active in certain applications.

    4-[(2-Methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one: Lacks the methylphenyl group, which may affect its binding affinity and specificity.

Uniqueness

1-(3-Methylphenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is unique due to its combination of functional groups, which can confer specific properties such as enhanced binding affinity, selectivity, and stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-4-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13-6-5-8-16(10-13)20-12-15(11-17(20)21)18(22)19-9-4-3-7-14(19)2/h5-6,8,10,14-15H,3-4,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVWVLNQGOGMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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